molecular formula C14H13N3O3 B2871415 4-[2-(4-Cyanophenoxy)acetyl]morpholine-3-carbonitrile CAS No. 2224288-34-8

4-[2-(4-Cyanophenoxy)acetyl]morpholine-3-carbonitrile

Cat. No.: B2871415
CAS No.: 2224288-34-8
M. Wt: 271.276
InChI Key: RUUURDZXOWGRIT-UHFFFAOYSA-N
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Description

4-[2-(4-Cyanophenoxy)acetyl]morpholine-3-carbonitrile is a complex organic compound that features a morpholine ring substituted with a cyanophenoxyacetyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Cyanophenoxy)acetyl]morpholine-3-carbonitrile typically involves the reaction of 4-cyanophenol with chloroacetyl chloride to form 4-cyanophenoxyacetyl chloride. This intermediate is then reacted with morpholine to yield the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Cyanophenoxy)acetyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the cyanophenoxyacetyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[2-(4-Cyanophenoxy)acetyl]morpholine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 4-[2-(4-Cyanophenoxy)acetyl]morpholine-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

4-[2-(4-Cyanophenoxy)acetyl]morpholine-3-carbonitrile can be compared with other similar compounds, such as:

    4-[2-(4-Cyanophenoxy)acetyl]piperidine-3-carbonitrile: This compound features a piperidine ring instead of a morpholine ring, which can lead to differences in biological activity and chemical reactivity.

    4-[2-(4-Cyanophenoxy)acetyl]morpholine-2-carbonitrile: The position of the carbonitrile group is different, which can affect the compound’s properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-[2-(4-cyanophenoxy)acetyl]morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c15-7-11-1-3-13(4-2-11)20-10-14(18)17-5-6-19-9-12(17)8-16/h1-4,12H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUURDZXOWGRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)COC2=CC=C(C=C2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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